3,4-Dibutoxybut-1-ene
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Overview
Description
3,4-Dibutoxybut-1-ene: is an organic compound characterized by the presence of two butoxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutoxybut-1-ene typically involves the reaction of butene with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl groups of butanol react with the double bond of butene to form the dibutoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of a strong acid catalyst, such as sulfuric acid, is common to facilitate the etherification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dibutoxybut-1-ene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form butoxy-substituted alkanes.
Substitution: It can participate in nucleophilic substitution reactions where the butoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Butoxy-substituted aldehydes or carboxylic acids.
Reduction: Butoxy-substituted alkanes.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Dibutoxybut-1-ene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as bioactive compounds. They may exhibit interesting pharmacological properties that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry.
Mechanism of Action
The mechanism by which 3,4-Dibutoxybut-1-ene exerts its effects depends on the specific chemical reactions it undergoes. In general, the butoxy groups can participate in electron-donating interactions, which can influence the reactivity of the compound. The double bond in the butene backbone can also act as a site for various chemical transformations, making the compound a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
3,4-Dimethoxybut-1-ene: Similar structure but with methoxy groups instead of butoxy groups.
3,4-Diethoxybut-1-ene: Similar structure but with ethoxy groups instead of butoxy groups.
3,4-Dipropoxybut-1-ene: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness: 3,4-Dibutoxybut-1-ene is unique due to the presence of butoxy groups, which provide distinct steric and electronic effects compared to methoxy, ethoxy, or propoxy groups
Properties
CAS No. |
88482-39-7 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3,4-dibutoxybut-1-ene |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-13-11-12(6-3)14-10-8-5-2/h6,12H,3-5,7-11H2,1-2H3 |
InChI Key |
ALBXYVHAQLWEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C=C)OCCCC |
Origin of Product |
United States |
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